molecular formula C17H19N3S B12225445 7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12225445
M. Wt: 297.4 g/mol
InChI Key: LSDPJYYCXXEOMR-UHFFFAOYSA-N
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Description

7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a butylsulfanyl group at position 7, a methyl group at position 5, and a phenyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[3,4-d]pyrimidinone
  • Benzylidene dihydropyrimidine
  • Pyrano[2,3-d]pyrimidine

Uniqueness

7-(Butylsulfanyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the phenyl group at position 3 contributes to its aromaticity and stability .

Properties

Molecular Formula

C17H19N3S

Molecular Weight

297.4 g/mol

IUPAC Name

7-butylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H19N3S/c1-3-4-10-21-16-11-13(2)19-17-15(12-18-20(16)17)14-8-6-5-7-9-14/h5-9,11-12H,3-4,10H2,1-2H3

InChI Key

LSDPJYYCXXEOMR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C

Origin of Product

United States

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